TCS-OX2-29

描述

TCS OX2 29 是一种有效且选择性的食欲素-2 受体拮抗剂。 它是首个开发的针对食欲素受体亚型 OX2 选择性的非肽类拮抗剂,其 IC50 值为 40 纳摩尔,对 OX2 的选择性约为 OX1 受体的 250 倍 。 预计食欲素拮抗剂将有助于治疗失眠,而诸如 TCS OX2 29 类的亚型选择性拮抗剂与非选择性食欲素拮抗剂相比,可能提供更具体的药理作用 .

准备方法

TCS OX2 29 的合成涉及多个步骤,从核心结构的制备开始,其中包括 6,7-二甲氧基-1,2,3,4-四氢异喹啉部分最后一步涉及丁-1-酮结构的形成 。 工业生产方法通常涉及优化这些步骤以确保高产率和高纯度,通常使用自动化合成设备和严格的质量控制措施 .

化学反应分析

TCS OX2 29 经历了多种类型的化学反应,包括:

氧化: 此反应可以使用常见的氧化剂,例如高锰酸钾或三氧化铬进行。

还原: 还原反应可以使用还原剂,例如氢化铝锂或硼氢化钠进行。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致羧酸的形成,而还原可能生成醇或胺 .

科学研究应用

Neuropharmacology

TCS-OX2-29 has been utilized in studies examining its effects on cardiovascular responses related to food consumption. In one study, intracerebroventricular administration of this compound at doses of 30 and 300 nmole was shown to modulate pressor responses induced by palatable food consumption in spontaneously hypertensive rats (SHRs). The compound effectively lowered blood pressure responses to sucrose-agar consumption, suggesting a role for OX2 receptors in mediating these cardiovascular effects .

Table 1: Effects of this compound on Cardiovascular Parameters

| Dose (nmole) | Maximal ΔMAP (mmHg) | Maximal ΔHR (bpm) |

|---|---|---|

| Vehicle | 55.2 ± 4.3 | 112.3 ± 9.1 |

| 30 | 48.5 ± 3.6 | 98.3 ± 20.7 |

| 300 | Not significantly different from vehicle | 73.5 ± 12.2 |

Pain Management

Recent studies have highlighted the analgesic potential of this compound in models of neuropathic pain. In a study assessing the efficacy of this compound in combination with other analgesics, it was found that orexin-A exhibited greater potency than duloxetine in alleviating pain associated with chemotherapy-induced peripheral neuropathy (CIPN). This suggests that targeting the orexin pathway may provide new avenues for pain relief strategies .

Table 2: Comparative Analgesic Effects of this compound and Other Agents

| Agent | Pain Relief Efficacy (Scale) | Comments |

|---|---|---|

| This compound | Moderate | Effective in neuropathic models |

| Duloxetine | Low | Less effective compared to orexin-A |

| Orexin-A | High | Most potent analgesic observed |

Behavioral Studies

In behavioral research, this compound has been implicated in modulating reward-related behaviors due to its action on dopamine pathways within the nucleus accumbens. Studies have demonstrated that administration of this compound can influence reward-seeking behavior in animal models, suggesting its potential role in addiction research and the treatment of substance use disorders .

Case Study: Influence on Reward-Seeking Behavior

A study involving the administration of this compound during reward acquisition phases showed significant alterations in behavior patterns among subjects, indicating that orexin signaling plays a critical role in reward processing.

作用机制

TCS OX2 29 通过选择性地结合并抑制食欲素-2 受体来发挥作用。该受体参与觉醒和唤醒的调节。 通过阻断食欲素-2 受体,TCS OX2 29 降低了食欲素神经元的活性,导致觉醒程度降低和睡眠增加 。 涉及的分子靶点和途径包括抑制食欲素 A 诱导的磷酸肌醇三磷酸积累和在转染了食欲素-2 受体的细胞中抑制细胞外信号调节激酶 1/2 磷酸化 .

相似化合物的比较

与其他食欲素拮抗剂相比,TCS OX2 29 在对食欲素-2 受体的高选择性方面是独一无二的。类似的化合物包括:

阿莫雷坦: 一种非选择性食欲素受体拮抗剂,靶向 OX1 和 OX2 受体。

舒沃雷坦: 另一种用于治疗失眠的非选择性食欲素受体拮抗剂。

来莫雷坦: 一种双重食欲素受体拮抗剂,在睡眠障碍中具有类似的应用.

TCS OX2 29 对食欲素-2 受体的高选择性使其成为研究该受体在各种生理过程中的特定作用以及开发具有潜在更少副作用的靶向疗法的宝贵工具 .

生物活性

TCS-OX2-29 is a selective antagonist of the orexin type 2 receptor (OX2R), which plays a significant role in various physiological processes, including sleep regulation, appetite control, and seizure activity. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

- Chemical Structure : this compound has been characterized as a potent OX2 receptor antagonist with an IC50 value of 40 nM, indicating its high affinity for the OX2 receptor compared to other orexin receptors.

- Selectivity : It displays over 250-fold selectivity for OX2R over OX1R and other receptors, ion channels, and transporters, making it a valuable tool for studying orexin signaling pathways in various biological contexts .

This compound functions primarily by inhibiting the signaling pathways activated by orexin A through the OX2 receptor. This inhibition affects several downstream effects, including:

- Inhibition of IP3 Accumulation : this compound blocks the accumulation of inositol trisphosphate (IP3) induced by orexin A in CHO cells transfected with OX2R .

- ERK1/2 Phosphorylation : The compound also inhibits the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are critical mediators in various signaling cascades associated with neuronal activity and plasticity .

Seizure Modulation

Recent studies have demonstrated that this compound significantly reduces seizure severity in animal models. For instance:

- Seizure Models : In a study involving PTZ-kindled rats, administration of this compound at a dose of 7 μg/rat led to a significant decrease in seizure scores (P < 0.01) compared to control groups. The drug also increased latency to seizure stages and decreased the duration of severe seizure stages (S3 and S4) .

| Dose (μg/rat) | Median Seizure Score | S3 Duration | S4 Duration | Significance (P-value) |

|---|---|---|---|---|

| Control | High | Long | Long | - |

| 1 | No significant change | No change | No change | > 0.05 |

| 3.5 | No significant change | No change | No change | > 0.05 |

| 7 | Significantly lower | Significantly lower | Significantly lower | < 0.01 |

This data indicates that this compound effectively modulates seizure activity through its action on the orexin system, which is known to influence excitatory neurotransmission in the brain.

Pain Relief Potential

In addition to its anticonvulsant properties, this compound has been investigated for its analgesic effects:

- Pain Models : In studies examining neuropathic pain, this compound exhibited pain-relieving effects comparable to established analgesics like duloxetine. The compound's mechanism appears to involve modulation of orexin pathways that influence pain perception .

Case Studies and Research Findings

Several case studies have underscored the potential therapeutic applications of this compound:

- Epilepsy Research : A study highlighted that this compound reduced neuronal damage in the hippocampus following PTZ administration, suggesting protective effects against seizure-induced neurotoxicity .

- Chronic Pain Conditions : Research has indicated that orexin A's role in pain modulation may be enhanced by antagonizing OX2R with this compound, providing insights into new treatment avenues for chronic pain management .

属性

IUPAC Name |

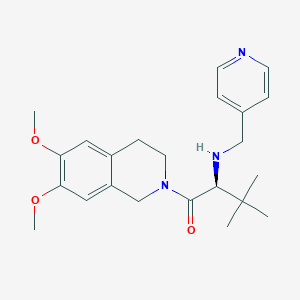

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVZFLCAOUMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of TCS OX2 29 binding to the OX2R?

A2: TCS OX2 29 binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does TCS OX2 29 affect orexin-1 receptors (OX1R)?

A3: TCS OX2 29 exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to TCS OX2 29, highlighting the specificity of TCS OX2 29 for OX2R [, , ].

Q4: What is the molecular formula and weight of TCS OX2 29?

A4: Unfortunately, the specific molecular formula and weight of TCS OX2 29 are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for TCS OX2 29?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for TCS OX2 29.

Q6: Under what conditions is TCS OX2 29 typically prepared and administered for research purposes?

A6: Research commonly dissolves TCS OX2 29 in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of TCS OX2 29 in research?

A7: Researchers primarily utilize TCS OX2 29 as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has TCS OX2 29 been investigated in clinical trials for any specific conditions?

A8: While TCS OX2 29 has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for TCS OX2 29 in in vivo studies?

A9: The duration of action for TCS OX2 29 can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of TCS OX2 29 contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of TCS OX2 29 and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of TCS OX2 29 been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of TCS OX2 29 as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has TCS OX2 29 demonstrated efficacy in preclinical studies?

A12: TCS OX2 29 has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using TCS OX2 29 in pain models?

A13: Studies utilizing TCS OX2 29 in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has TCS OX2 29 demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that TCS OX2 29 can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of TCS OX2 29?

A15: While the provided articles highlight the efficacy of TCS OX2 29 in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for TCS OX2 29 in research?

A16: Researchers typically administer TCS OX2 29 through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of TCS OX2 29?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for TCS OX2 29.

Q18: What are some of the key tools and resources used in research involving TCS OX2 29?

A18: Research involving TCS OX2 29 utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。